Amurensin
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Overview
Description
Amurensin is a resveratrol dimer derived from Vitis amurensis Rupr. It is known for its significant biological effects, including anti-inflammatory and antioxidant activities. This compound has been studied for its potential therapeutic applications in various diseases, particularly those involving inflammation and oxidative stress .
Preparation Methods
Amurensin can be synthesized through an oxidative coupling reaction using resveratrol as a key starting material. This synthetic route involves the formation of a dimeric structure from resveratrol, which is a naturally occurring stilbene. The reaction conditions typically include the use of oxidizing agents and specific catalysts to facilitate the coupling process .
Chemical Reactions Analysis
Amurensin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Amurensin has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of oxidative coupling reactions and the formation of dimeric structures. In biology, this compound has shown potential in modulating inflammatory pathways and reducing oxidative stress, making it a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease . In medicine, this compound’s anti-inflammatory and antioxidant properties have been explored for their potential therapeutic effects in various conditions, including osteoarthritis and cancer . Additionally, this compound has industrial applications in the development of antioxidant formulations and as a bioactive compound in nutraceuticals .
Mechanism of Action
The mechanism of action of amurensin involves the inhibition of key inflammatory pathways, particularly the Syk/NF-κB pathway. This compound has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin 6, interleukin 8, and tumor necrosis factor α. By blocking the activation of the Syk/NF-κB pathway, this compound effectively reduces inflammation and oxidative stress in various cell types . This mechanism is crucial for its therapeutic potential in treating inflammatory diseases.
Comparison with Similar Compounds
Amurensin is unique among resveratrol derivatives due to its dimeric structure and specific biological activities. Similar compounds include other resveratrol oligomers such as this compound G and this compound B, which also exhibit antioxidant and anti-inflammatory properties . this compound H stands out for its potent inhibition of the Syk/NF-κB pathway, making it particularly effective in reducing inflammation . Other related compounds include benzofuran-stilbene hybrids, which share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Properties
CAS No. |
641-94-1 |
---|---|
Molecular Formula |
C26H30O12 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
3,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C26H30O12/c1-26(2,35)8-7-13-15(36-25-22(34)20(32)18(30)16(10-27)37-25)9-14(29)17-19(31)21(33)23(38-24(13)17)11-3-5-12(28)6-4-11/h3-6,9,16,18,20,22,25,27-30,32-35H,7-8,10H2,1-2H3/t16-,18-,20+,22-,25-/m1/s1 |
InChI Key |
UNHHWEHQUUGKEE-MLLLWRCASA-N |
Isomeric SMILES |
CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC(C)(CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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